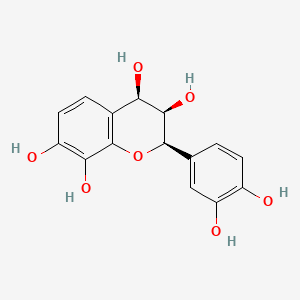
Melacacidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melacacidin is a natural product found in Acacia lasiocalyx, Acacia acuminata, and other organisms with data available.
Scientific Research Applications
Reactivity and Natural Proanthocyanidin Formation
Melacacidin demonstrates rapid self-condensation under mild acidic conditions, which suggests its role in the formation of natural proanthocyanidins, specifically those with a 7,8-dihydroxyflavanoid pattern. This highlights its chemical reactivity and potential significance in natural compound synthesis (Foo, 1985).
Antibacterial Properties
Originally identified as an antibacterial agent produced by Acrostalagmus cinnabarinus var. melinacidinus, melinacidin inhibits a variety of Gram-positive bacteria in vitro. This discovery underscores its potential as a source for new antibiotics, although its toxic nature limits its direct therapeutic application (Argoudelis & Reusser, 1971).
Isolation and Stereochemistry
Research has focused on the isolation of melacacidin and its diastereoisomers from natural sources like Acacia melanoxylon. The study of these compounds contributes to our understanding of the stereochemistry of natural products and their biological activities (Foo & Wong, 1986).
Allergenic Properties
Studies on Australian blackwood (Acacia melanoxylon) have identified melacacidin as a component causing allergic contact dermatitis. This research is crucial for understanding and managing allergens in our environment (Hausen et al., 1990).
Synthesis of Flavon-3-ols
Melacacidin has been studied in the context of synthesizing flavon-3-ols, compounds of pharmacological interest. This research provides insights into organic synthesis pathways, which are essential for developing new pharmacological agents (Espíndola, 2020).
Antioxidant Properties
The antioxidant potency of melacacidin has been highlighted in studies focusing on phytochemicals from the root extract of Acacia confusa. These findings are significant for developing natural health products with antioxidant benefits (Lin & Chang, 2013).
properties
CAS RN |
38081-16-2 |
|---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,11,13-14,16-21H/t11-,13-,14-/m1/s1 |
InChI Key |
JEUXGAUBSWADEA-MRVWCRGKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
synonyms |
3,3',4,4',7,8-hexahydroxyflavan melacacidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



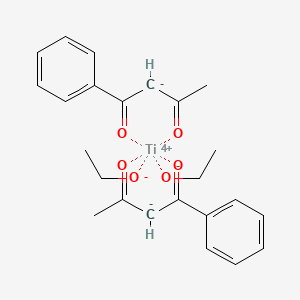
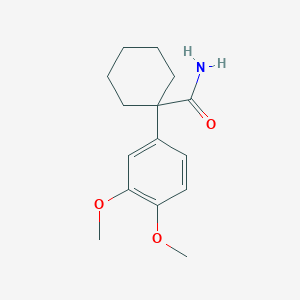

![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
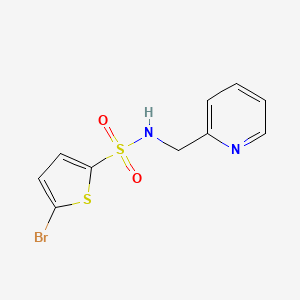

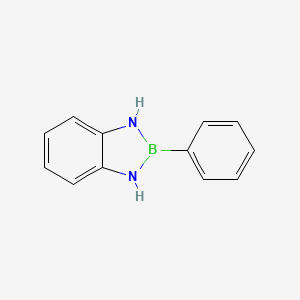

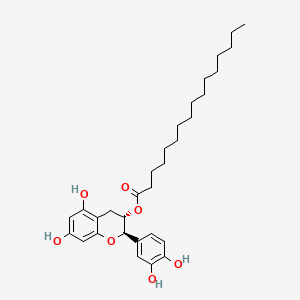
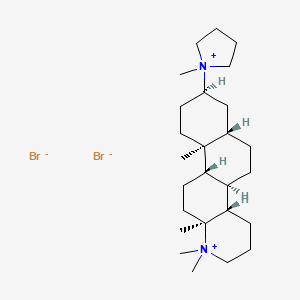
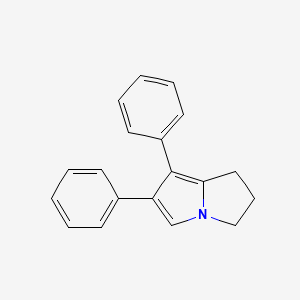
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)
